Cellular Potency in Mcl-1-Deficient MEF Model
BM-1197 demonstrates approximately 8-fold greater cellular growth-inhibitory potency compared to ABT-263 in Mcl-1-deficient mouse embryonic fibroblast (MEF/MCL1−/−) cells, a well-established model for evaluating on-target Bcl-2/Bcl-xL inhibition [1]. Both compounds are inactive against Mcl-1 (selectivity >1,000-fold), confirming that this difference stems from superior targeting of Bcl-2 and Bcl-xL rather than off-target effects.
| Evidence Dimension | Cellular growth inhibition potency (IC50) |
|---|---|
| Target Compound Data | BM-1197: IC50 ~0.4 nM (inhibition of MCL1−/− MEF cell growth) |
| Comparator Or Baseline | ABT-263 (navitoclax): IC50 ~3.2 nM (inhibition of MCL1−/− MEF cell growth) |
| Quantified Difference | BM-1197 is approximately 8-fold more potent than ABT-263 |
| Conditions | Mcl-1 knockout mouse embryonic fibroblast (MEF/MCL1−/−) cells; WST assay; 3-day treatment |
Why This Matters
This 8-fold potency advantage directly translates to more effective target engagement at lower drug concentrations in systems where Mcl-1 is not a confounding resistance factor, reducing the risk of incomplete pathway inhibition in experimental models.
- [1] Bai L, Chen J, McEachern D, Liu L, Zhou H, Aguilar A, Wang S. BM-1197: A Novel and Specific Bcl-2/Bcl-xL Inhibitor Inducing Complete and Long-Lasting Tumor Regression In Vivo. PLoS One. 2014 Jun 5;9(6):e99404. View Source
